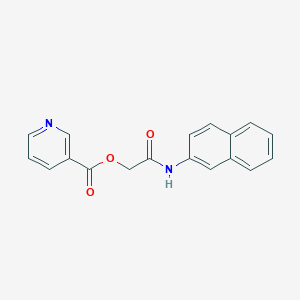

2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

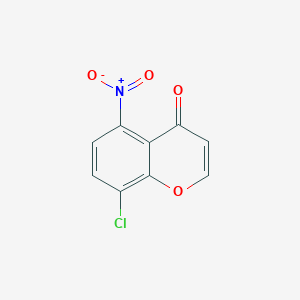

2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate, also known as Nocodazole, is a synthetic organic compound that is widely used in scientific research. It belongs to the class of benzimidazole derivatives and has a molecular weight of 301.33 g/mol. Nocodazole is a microtubule-disrupting agent that inhibits cell division and has been used in numerous studies to investigate the mechanisms of mitosis and cell cycle regulation.

Mecanismo De Acción

2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate disrupts microtubule dynamics by binding to the β-tubulin subunit of microtubules and preventing their polymerization. This leads to the depolymerization of microtubules and the subsequent disruption of mitotic spindle formation, resulting in cell cycle arrest and apoptosis.

Biochemical and Physiological Effects:

2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate has been shown to induce cell cycle arrest in the G2/M phase and apoptosis in a variety of cancer cell lines. It also inhibits intracellular transport and cellular signaling pathways by disrupting microtubule dynamics. 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate has been used to investigate the role of microtubules in neuronal development and the formation of neuronal networks.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate is a potent and specific inhibitor of microtubule polymerization, making it a valuable tool for investigating the role of microtubules in cellular processes. However, it has a short half-life and can be toxic to cells at high concentrations. Additionally, the effects of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate on cellular processes can be influenced by the cell type and experimental conditions.

Direcciones Futuras

There are several future directions for the use of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate in scientific research. One area of interest is the investigation of the role of microtubules in the development of cancer and the potential use of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate as a therapeutic agent. Additionally, 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate could be used to study the mechanisms of neuronal development and the formation of neuronal networks. Finally, further research is needed to optimize the use of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate in experimental conditions and to develop new microtubule-disrupting agents with improved efficacy and safety profiles.

Conclusion:

In conclusion, 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate is a valuable tool for investigating the role of microtubules in cellular processes. Its potent and specific inhibition of microtubule polymerization has led to numerous scientific discoveries and insights into the mechanisms of mitosis, cell cycle regulation, and intracellular transport. However, its limitations and potential toxicity must be carefully considered in experimental design and future research directions.

Métodos De Síntesis

The synthesis of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate involves the condensation of 2-aminonaphthalene-1,8-diol with ethyl 3-aminocrotonate, followed by oxidation and cyclization to form the final product. The reaction yields 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate as a white crystalline solid with a melting point of 150-152°C.

Aplicaciones Científicas De Investigación

2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate has been extensively used in scientific research to study the mechanisms of mitosis and cell cycle regulation. It is a potent inhibitor of microtubule polymerization and has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate has also been used to investigate the role of microtubules in intracellular transport and cellular signaling pathways.

Propiedades

Nombre del producto |

2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate |

|---|---|

Fórmula molecular |

C18H14N2O3 |

Peso molecular |

306.3 g/mol |

Nombre IUPAC |

[2-(naphthalen-2-ylamino)-2-oxoethyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C18H14N2O3/c21-17(12-23-18(22)15-6-3-9-19-11-15)20-16-8-7-13-4-1-2-5-14(13)10-16/h1-11H,12H2,(H,20,21) |

Clave InChI |

NKLJEEOBNKYYML-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)COC(=O)C3=CN=CC=C3 |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)NC(=O)COC(=O)C3=CN=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)

![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)

![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)

![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)

![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)

![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)

![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)